molecular formula C17H17N3O3S B2895080 N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide CAS No. 946357-27-3

N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2895080
CAS RN: 946357-27-3
M. Wt: 343.4
InChI Key: CNRMPVPLURAYEP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory, anti-tubercular, and anti-proliferative properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve nucleophilic substitution and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are typically analyzed using techniques such as NMR spectroscopy .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research has shown that benzofused thiazole derivatives possess significant antioxidant and anti-inflammatory activities. A study by Raut et al. (2020) focused on synthesizing alternative agents with these properties, indicating the potential of benzothiazole analogs in therapeutic applications. Compounds synthesized exhibited distinct anti-inflammatory activity and potential antioxidant activity against reactive species, highlighting their relevance in designing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Synthesis of Benzotriazole Derivatives

Another study demonstrated the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate used in metal passivators and light-sensitive materials. This underscores the role of benzothiazole and its derivatives in the synthesis of important industrial and research chemicals, reflecting the adaptability of these compounds in green chemistry and large-scale production processes (Gu et al., 2009).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, which share structural motifs with benzothiazole compounds, have been explored for their supramolecular self-assembly behavior. These compounds are utilized in a wide range of applications from nanotechnology to polymer processing and biomedical applications, showcasing the versatility of benzothiazole-related structures in advanced materials science (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Activities

The pharmacological activities of benzothiazole derivatives have been extensively reviewed, with findings indicating their potential in antimicrobial, analgesic, anti-inflammatory, and antitumor applications. These studies suggest the structural importance of benzothiazole in the development of various biologically active compounds, highlighting its significance in drug discovery and medicinal chemistry (Sumit, Kumar, & Mishra, 2020).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing new benzothiazole-based drugs .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-9-14(19-23-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMPVPLURAYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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